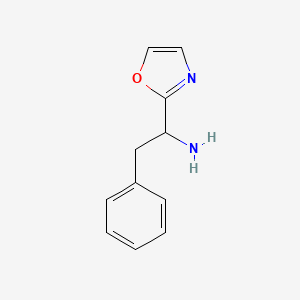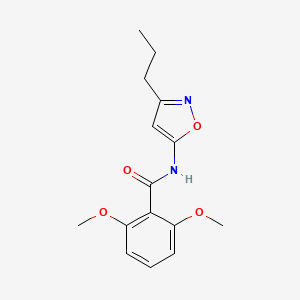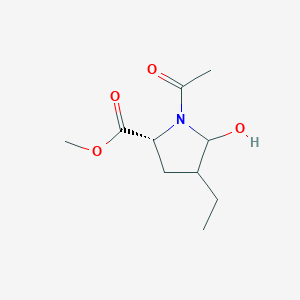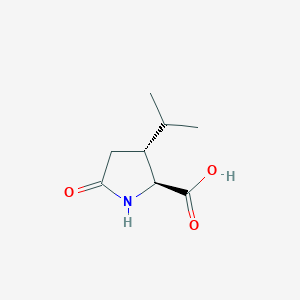
(2S,3R)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid typically involves the use of enantioselective methods to ensure the correct stereochemistry. One common approach is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method involves the use of flow microreactor systems for the efficient and sustainable synthesis of tertiary butyl esters, which can be further transformed into the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (2S,3R)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in epimerization and retro-aldol reactions mediated by specific enzymes .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like iron(III) ions for epimerization reactions . Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Epimerization can result in different stereoisomers of the compound.
Aplicaciones Científicas De Investigación
(2S,3R)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis . In biology, it serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and natural products . In medicine, it is investigated for its potential therapeutic effects and as a component in drug development . Industrially, it is used in the production of fine chemicals and as an intermediate in various chemical processes .
Mecanismo De Acción
The mechanism of action of (2S,3R)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to (2S,3R)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid include (2S,3R)-3-methylglutamate and other 3-substituted glutamate derivatives . These compounds share similar structural features and stereochemistry but differ in their specific substituents and functional groups.
Uniqueness: The uniqueness of this compound lies in its specific isopropyl group and the oxopyrrolidine ring, which confer distinct chemical and biological properties. Its stereochemistry also contributes to its unique reactivity and interaction with molecular targets, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H13NO3 |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
(2S,3R)-5-oxo-3-propan-2-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c1-4(2)5-3-6(10)9-7(5)8(11)12/h4-5,7H,3H2,1-2H3,(H,9,10)(H,11,12)/t5-,7+/m1/s1 |
Clave InChI |
WFQXXZJFCIOVCE-VDTYLAMSSA-N |
SMILES isomérico |
CC(C)[C@H]1CC(=O)N[C@@H]1C(=O)O |
SMILES canónico |
CC(C)C1CC(=O)NC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS,9aR)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole](/img/structure/B12889061.png)

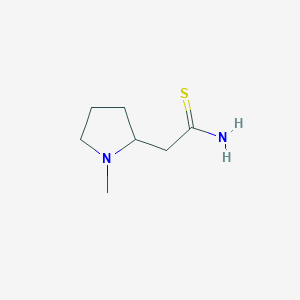
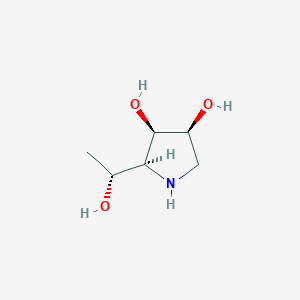
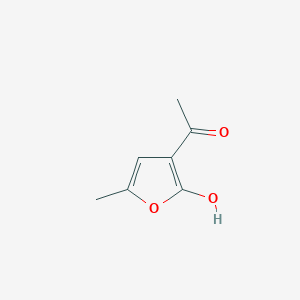
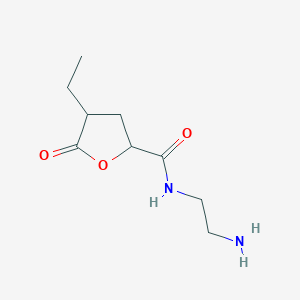


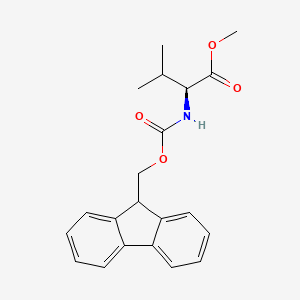
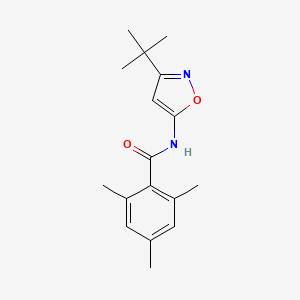
![2-Chloro-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]ethan-1-one](/img/structure/B12889123.png)
